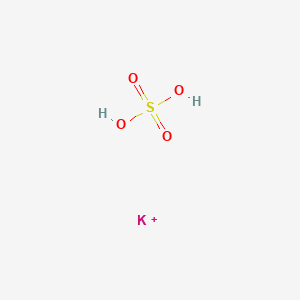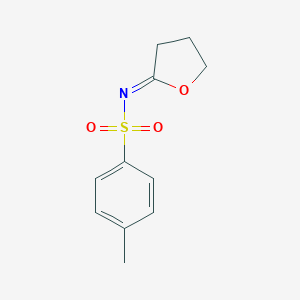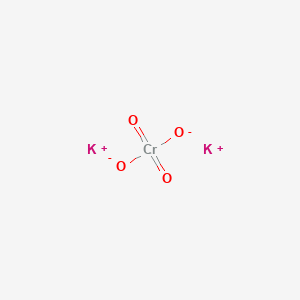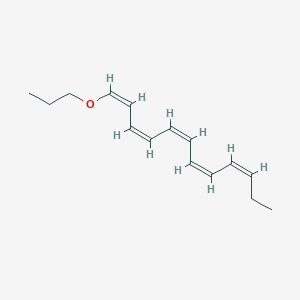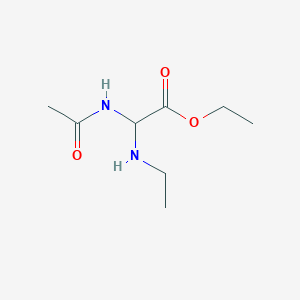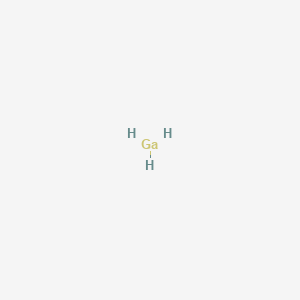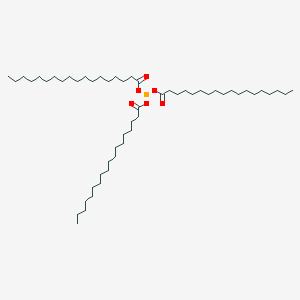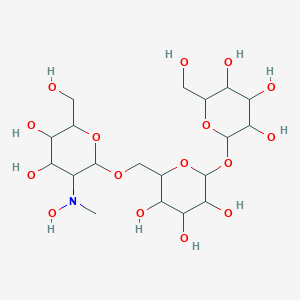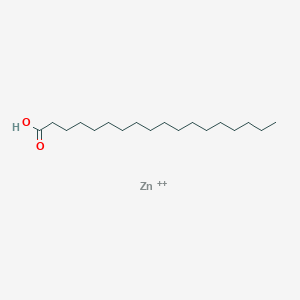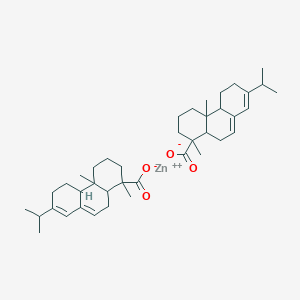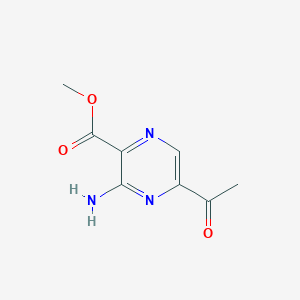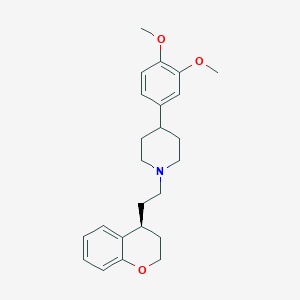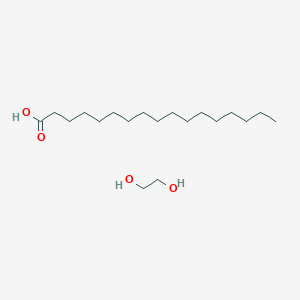![molecular formula C16H34O2S B148172 2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol CAS No. 9004-83-5](/img/structure/B148172.png)
2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "DMDEE" and is a colorless liquid that is soluble in water and organic solvents. The synthesis of DMDEE is a complex process that involves several steps, and its application in scientific research is diverse. In
Mecanismo De Acción
The mechanism of action of DMDEE is not fully understood. However, it is believed that DMDEE interacts with the lipid bilayer of cells and disrupts their structure. This disruption can lead to changes in membrane permeability and fluidity, which can affect cellular processes.
Efectos Bioquímicos Y Fisiológicos
DMDEE has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMDEE can induce cell death in several cancer cell lines. DMDEE has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In animal studies, DMDEE has been shown to have a protective effect on the liver and can reduce liver damage caused by toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMDEE in lab experiments is its ability to stabilize nanoparticles and prevent their aggregation. This is critical for the successful development of drug delivery systems. DMDEE is also an effective solubilizer for poorly soluble drugs, which is essential for the development of effective drug formulations. However, DMDEE has some limitations. It can be toxic at high concentrations, and its effects on human health are not fully understood.
Direcciones Futuras
There are several future directions for research on DMDEE. One of the most significant areas of research is the development of DMDEE-based drug delivery systems. DMDEE has the potential to improve the efficacy of drugs by increasing their solubility and stability. Another area of research is the investigation of DMDEE's potential as an anti-cancer agent. In vitro studies have shown that DMDEE can induce cell death in several cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, more research is needed to understand the mechanism of action of DMDEE and its effects on human health.
Conclusion:
In conclusion, DMDEE is a chemical compound that has several potential applications in scientific research. Its ability to stabilize nanoparticles and solubilize poorly soluble drugs makes it a valuable tool for the development of drug delivery systems. DMDEE has also been shown to have anti-inflammatory properties and a protective effect on the liver. However, its toxicity at high concentrations and its effects on human health are not fully understood. Future research on DMDEE should focus on the development of drug delivery systems, investigation of its potential as an anti-cancer agent, and understanding its mechanism of action and effects on human health.
Métodos De Síntesis
The synthesis of DMDEE involves several steps that require specialized equipment and expertise. The first step involves the reaction of 9-decenol with thionyl chloride to form 9-decenyl chloride. The second step involves the reaction of 9-decenyl chloride with sodium sulfide to form 9-decenyl sulfide. The final step involves the reaction of 9-decenyl sulfide with ethylene oxide to form DMDEE.
Aplicaciones Científicas De Investigación
DMDEE has several potential applications in scientific research. One of the most significant applications is its use as a surfactant in the formulation of nanoparticles. DMDEE can be used to stabilize nanoparticles and prevent their aggregation, which is essential for the successful development of drug delivery systems. DMDEE has also been used as a solubilizer for poorly soluble drugs, which is critical for the development of effective drug formulations.
Propiedades
Número CAS |
9004-83-5 |
|---|---|
Nombre del producto |
2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol |
Fórmula molecular |
C16H34O2S |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
2-[2-(9,9-dimethyldecylsulfanyl)ethoxy]ethanol |
InChI |
InChI=1S/C16H34O2S/c1-16(2,3)10-8-6-4-5-7-9-14-19-15-13-18-12-11-17/h17H,4-15H2,1-3H3 |
Clave InChI |
RPMGCDFPDJACFM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCCCCCCCSCCOCCO |
SMILES canónico |
CC(C)(C)CCCCCCCCSCCOCCO |
Otros números CAS |
9004-83-5 |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Sinónimos |
ALCODET (TM) HSC-1000, Dodecylthioethoxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



